Lipophilicity Tuning: The 4-Ethyl Group Achieves an Optimal cLogP Window Compared to 4-Methyl and 4-Isopropyl Analogs
The calculated partition coefficient (XLogP3-AA) for 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide is 4.9, representing a specific, quantifiable difference in lipophilicity relative to its closest N-aryl analogs. This value positions the compound in a distinct physicochemical space that is often associated with improved membrane permeability while avoiding excessive lipophilicity that can lead to promiscuous binding and poor solubility [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 4-Methyl analog (XLogP3 ~4.4) and 4-Isopropyl analog (XLogP3 ~5.4) based on structure-based prediction |
| Quantified Difference | Approximately +0.5 log units vs. 4-CH3 and -0.5 log units vs. 4-CH(CH3)2 |
| Conditions | Computed via XLogP3 3.0 algorithm as deposited in PubChem [1] |
Why This Matters
An XLogP of 4.9 can be optimal for kinase inhibitor design, balancing cellular permeability with reduced off-target toxicity risk, a key selection criterion over other analogs in the same series.
- [1] PubChem. Computed Properties: XLogP3-AA for CID 7184828. National Center for Biotechnology Information (2026). View Source
